lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that features a lithium ion coordinated with a triazole-based ligand. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and versatility, making it a valuable component in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole with an appropriate alkylating agent to introduce the methoxyacetate group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, facilitating nucleophilic substitution. The resulting intermediate is then treated with lithium hydroxide to form the final lithium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the triazole ring.
Substitution: The methoxyacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target molecule. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: The parent compound, which lacks the methoxyacetate group.
2-(4H-1,2,4-triazol-3-yl)methoxyacetic acid: Similar structure but without the lithium ion.
Lithium 2-(1H-1,2,4-triazol-3-yl)acetate: A related compound with a different substitution pattern on the triazole ring.
Uniqueness
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to the presence of both the lithium ion and the methoxyacetate group, which confer distinct chemical and biological properties. The lithium ion can enhance the compound’s solubility and stability, while the methoxyacetate group provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
2694734-74-0 |
---|---|
Molecular Formula |
C6H8LiN3O3 |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.